1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester

β-amino acid scaffold positional isomerism peptidomimetic design

Researchers designing CDK4 or PARP inhibitors with acid/base-sensitive pharmacophores face protecting group incompatibility. N-Cbz-β-proline solves this via hydrogenolytic Cbz removal that is fully orthogonal to Boc (acid-labile) and Fmoc (base-labile) groups, enabling sequential deprotection without scaffold degradation. • Explicitly documented in CDK4 inhibitor patents (e.g., BR1120230047137) and PARP benzimidazole carboxamide programs • Enables three-way orthogonal protection for constrained peptidomimetics incorporating β-proline residues • Available at 97% purity in multi-gram to 100 g scale with scalable pricing and consistent lot-to-lot quality

Molecular Formula C13H14NO4-
Molecular Weight 248.25 g/mol
Cat. No. B12365525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester
Molecular FormulaC13H14NO4-
Molecular Weight248.25 g/mol
Structural Identifiers
SMILESC1CN(CC1C(=O)[O-])C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H15NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/p-1
InChIKeyJSASVUTVTRNJHA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Pyrrolidinedicarboxylic Acid, 1-(Phenylmethyl) Ester (N-Cbz-β-Proline): Technical Baseline for Procurement and Research Selection


1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester (CAS 188527-21-1), systematically known as 1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid and widely referred to as N-Cbz-β-proline or 1-Cbz-pyrrolidine-3-carboxylic acid, is a Cbz-protected cyclic β-amino acid building block with molecular formula C₁₃H₁₅NO₄ and molecular weight 249.26 g/mol . The compound features a pyrrolidine ring bearing a carboxylic acid at the 3-position (β-carboxylate) and a benzyloxycarbonyl (Cbz/Z) protecting group on the ring nitrogen, yielding a white to off-white solid with a predicted density of 1.309 ± 0.06 g/cm³ and a predicted boiling point of 432.3 ± 45.0 °C at 760 mmHg . Unlike the more common N-Cbz-α-proline (pyrrolidine-2-carboxylic acid, CAS 1148-11-4), this compound presents the carboxylic acid at the pyrrolidine 3-position, classifying it as a β-proline scaffold—a critical structural distinction that governs its conformational behaviour in peptide and peptidomimetic design .

Why N-Cbz-β-Proline Cannot Be Interchanged with N-Cbz-α-Proline, N-Boc-β-Proline, or Other In-Class Protected Amino Acids


Although N-Cbz-β-proline shares the Cbz protecting group and an empirical formula (C₁₃H₁₅NO₄) with its positional isomer N-Cbz-α-proline, the relocation of the carboxylic acid from the pyrrolidine 2-position to the 3-position fundamentally alters the scaffold's acid-base character (predicted pKa 4.46 vs. 3.99), ring conformational preferences, and the geometry of downstream amide/peptide bonds . Furthermore, the Cbz group itself occupies a distinct deprotection niche—removable by catalytic hydrogenolysis rather than the acidolysis (Boc) or base treatment (Fmoc) used for other common protecting groups—making the compound irreplaceable in synthetic routes that require orthogonal deprotection design or that contain acid- or base-sensitive functionality [1]. Substituting N-Cbz-β-proline with an N-Boc- or N-Fmoc-protected β-proline, or with a 6-membered N-Cbz-nipecotic acid analog, would alter both the deprotection logic and the conformational constraints conferred by the 5-membered pyrrolidine ring, potentially compromising reaction selectivity and final product conformation .

Quantitative Differentiation Evidence: 1,3-Pyrrolidinedicarboxylic Acid, 1-(Phenylmethyl) Ester vs. Closest Analogs


Scaffold Positional Isomerism: β-Carboxylate (C3) vs. α-Carboxylate (C2) Differentiation in pKa and Thermal Properties

The target compound (1,3-pyrrolidinedicarboxylic acid, C3-COOH, N-Cbz-β-proline) differs from its widely used positional isomer N-Cbz-α-proline (1,2-pyrrolidinedicarboxylic acid, C2-COOH, CAS 1148-11-4) by the position of the carboxylic acid on the pyrrolidine ring. This single-atom shift produces quantifiable differences in acid dissociation constant: the predicted pKa of N-Cbz-β-proline is 4.46 ± 0.20 , compared with 3.99 ± 0.20 for N-Cbz-α-proline , a ΔpKa of approximately +0.47 units, indicating the β-carboxylate is a measurably weaker acid. The melting point of N-Cbz-β-proline has been reported at 112–116 °C , in contrast to the well-established 75–77 °C for N-Cbz-α-proline (L-enantiomer) , representing a thermal stability increase of approximately 37–39 °C. These differences arise from altered intramolecular interactions and crystal packing driven by the changed carboxylate geometry, and they directly affect the compound's behaviour in coupling reactions, solubility, and purification protocols.

β-amino acid scaffold positional isomerism peptidomimetic design conformational constraint

Deprotection Orthogonality: Catalytic Hydrogenolysis (Cbz) vs. Acidolysis (Boc) Enables Sequential Unmasking Strategies

The Cbz group on the target compound is removed by catalytic hydrogenolysis (typically H₂ over Pd/C), whereas the most common alternative protecting group for β-proline—the Boc group (as in N-Boc-β-proline, CAS 59378-75-5)—is removed under acidic conditions (e.g., TFA in CH₂Cl₂) [1]. This mechanistic orthogonality means that when both protecting groups are present in the same molecule or synthetic route, Cbz can be selectively removed by hydrogenolysis without affecting Boc, and conversely Boc can be removed by acid treatment without cleaving Cbz . In contrast, the Fmoc group—the dominant temporary protecting group in solid-phase peptide synthesis (SPPS)—is removed under basic conditions (typically 20% piperidine in DMF) and occupies a fundamentally different application space . The Cbz deprotection pathway thus enables final-stage global deprotection under neutral hydrogenolytic conditions that are compatible with acid- and base-sensitive substrates, a capability unavailable with either Boc or Fmoc strategies alone [1].

orthogonal protection catalytic hydrogenolysis solid-phase peptide synthesis solution-phase synthesis

Physicochemical Differentiation from N-Boc-β-Proline: Molecular Weight, Density, and Melting Point

N-Cbz-β-proline (MW 249.26 g/mol, density 1.309 ± 0.06 g/cm³) is substantially heavier and denser than its N-Boc-protected counterpart N-Boc-β-proline (CAS 59378-75-5; MW 215.25 g/mol, density 1.201 ± 0.06 g/cm³), representing a molecular weight increase of 34.01 g/mol (+15.8%) and a density increase of approximately +9.0% [1]. The melting point of N-Cbz-β-proline is reported at 112–116 °C , which is lower than the 133–138 °C range established for N-Boc-β-proline [1], a difference of approximately 17–26 °C. These differences have practical consequences: the higher molecular weight of the Cbz derivative means that, per gram purchased, 13.6% fewer moles of active β-proline scaffold are delivered after deprotection compared with the Boc derivative, directly affecting cost-per-mole calculations in procurement. The lower melting point of the Cbz compound may simplify melt-based processing but also requires attention to storage conditions .

physicochemical properties N-protecting group comparison procurement specification building block selection

Ring Scaffold Differentiation: 5-Membered Pyrrolidine (β-Proline) vs. 6-Membered Piperidine (Nipecotic Acid) in Enzyme Recognition

The 5-membered pyrrolidine ring of N-Cbz-β-proline imposes distinct conformational constraints compared with the 6-membered piperidine ring of its closest ring-expanded analog, N-Cbz-nipecotic acid (N-Cbz-piperidine-3-carboxylic acid). In enzyme-catalyzed enantioselective hydrolysis studies of N-protected proline, pipecolic acid, and nipecotic acid derivatives, lipase performance—as measured by enantiomeric ratio (E) and reaction rate—was found to have profound dependence on substrate ring size, water content, solvent, and temperature [1]. The 5-membered pyrrolidine β-carboxylate scaffold produces a different spatial orientation of the carboxylic acid relative to the N-Cbz group compared with the 6-membered piperidine scaffold, directly affecting binding to enzyme active sites and receptor pockets. This ring-size differentiation is critical in medicinal chemistry applications where N-Cbz-β-proline serves as a constrained β-amino acid building block for protease inhibitors [2] and CDK4/PARP inhibitor programs , applications for which the 6-membered nipecotic acid scaffold would produce a geometrically distinct pharmacophore.

ring-size effect GABA uptake inhibitor enzyme-substrate recognition conformational constraint

Validated Pharmaceutical Intermediate Status: Documented Use in CDK4 Kinase and PARP Inhibitor Development Programs

1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic acid is explicitly cited as a reagent used in the synthesis of cyclin-dependent kinase 4 (CDK4) inhibitors for cancer treatment, as well as in the discovery of potent poly(ADP-ribose) polymerase (PARP) inhibitors based on benzimidazole carboxamide scaffolds . CDK4/6 inhibitors—including palbociclib, ribociclib, and abemaciclib—represent a major class of FDA-approved oncology therapeutics, and the CDK4 patent literature specifically references Cbz-protected pyrrolidine-3-carboxylic acid derivatives as synthetic intermediates [1]. This application pedigree is distinct from the more extensively documented use of N-Cbz-α-proline as a prolidase inhibitor (Ki = 90 μM against porcine kidney prolidase) and as a building block for oxytocin and angiotensin peptide synthesis [2], highlighting the divergent therapeutic application space of the β-proline scaffold. The dual CDK4/PARP application profile positions the target compound within two high-value oncology target families, a credential not shared by its α-proline positional isomer.

CDK4 inhibitor PARP inhibitor oncology kinase inhibitor pharmaceutical intermediate

Commercial Specification Profile: Purity, Supplier Diversity, and Procurement-Grade Availability

N-Cbz-β-proline (CAS 188527-21-1) is commercially available from multiple global suppliers at standardized purity grades: Sigma-Aldrich (ChemScene partnered) offers 98% purity with room-temperature storage ; Thermo Scientific (Alfa Aesar legacy) supplies at 97% purity ; Fluorochem (UK) lists 97% purity with stock availability across scales from 250 mg (£5.00) to 100 g (£708.00) ; and Aladdin Scientific offers the compound at 97% purity . The (S)-enantiomer (CAS 192214-00-9) and (R)-enantiomer (CAS 192214-06-5) are also separately available through Bidepharm, AKSci, and BOC Sciences at ≥97% purity . By comparison, N-Boc-β-proline (CAS 59378-75-5) is available at higher purity grades (99%, Thermo Scientific) [1], while N-Cbz-α-proline (CAS 1148-11-4) is offered at purities up to 99% (Sigma-Aldrich) , indicating that the β-proline Cbz derivative is typically supplied at a marginally lower purity ceiling than its α-proline and Boc-β-proline counterparts—a specification point relevant to procurement for purity-critical applications.

commercial availability purity specification procurement supplier comparison cost-per-gram

Optimal Application Scenarios for 1,3-Pyrrolidinedicarboxylic Acid, 1-(Phenylmethyl) Ester: Evidence-Backed Procurement Guidance


Oncology Drug Discovery: CDK4 and PARP Inhibitor Lead Optimization Programs

Research teams developing cyclin-dependent kinase 4 (CDK4) inhibitors or poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy should prioritize N-Cbz-β-proline over its α-proline isomer or Boc-protected β-proline. The compound is explicitly documented as a synthetic intermediate in CDK4 inhibitor patent literature—including solid-form patents (BR1120230047137)—and in PARP inhibitor discovery programs targeting benzimidazole carboxamide scaffolds [1]. The Cbz group's hydrogenolytic removal is compatible with late-stage deprotection in substrates containing acid-sensitive functionality, a common feature in kinase inhibitor pharmacophores, making this the protecting group of choice where Boc removal (TFA) would risk substrate degradation . The β-carboxylate position on the 5-membered pyrrolidine ring provides a distinct conformational constraint that positions the carboxylic acid differently than the α-proline scaffold, a critical consideration in structure-activity relationship (SAR) studies [2].

Orthogonal Protection Strategies in Multi-Step Solution-Phase Peptidomimetic Synthesis

When designing solution-phase synthetic routes requiring two or three orthogonal protecting groups on a β-amino acid scaffold, N-Cbz-β-proline is the preferred choice where the Cbz group serves as the hydrogenolytically removable component alongside acid-labile (Boc) or base-labile (Fmoc) protecting groups . The Cbz group tolerates the acidic conditions used to remove Boc (TFA/CH₂Cl₂) and the basic conditions used to remove Fmoc (piperidine/DMF), while itself being cleanly removed under neutral hydrogenolysis conditions (H₂, Pd/C) that leave both Boc and Fmoc intact [1]. This three-way orthogonality cannot be achieved with any single protecting group strategy and is essential for the synthesis of constrained peptidomimetics incorporating β-proline residues, where selective, sequential deprotection is required to build complexity without protecting group scrambling .

Protease Inhibitor Development Leveraging Constrained β-Amino Acid Geometry

The N-Cbz-β-proline scaffold is specifically suited for protease inhibitor programs—including HIV protease inhibitors—where the β-amino acid geometry enforces a distinct amide bond conformation compared with α-amino acids . The 5-membered pyrrolidine ring constrains the ψ and φ dihedral angles differently than both the α-proline (C2-carboxylate) scaffold and the 6-membered pipecolic/nipecotic acid analogs, offering medicinal chemists a unique conformational tool for optimizing inhibitor binding to protease active sites [1]. The Cbz protecting group provides additional synthetic versatility: it can be removed under neutral hydrogenolytic conditions that preserve acid-sensitive transition-state mimetic motifs (e.g., hydroxyethylamine or statine isosteres) commonly embedded in protease inhibitor structures . Procurement of the enantiopure (S)- or (R)-form (CAS 192214-00-9 or 192214-06-5) at ≥97% purity is supported by multiple specialty suppliers for chiral-specific SAR campaigns [2].

Laboratory-Scale to Pilot-Plant Solution-Phase Synthesis Requiring Staged Purification

For synthetic sequences planned for solution-phase execution with intermediate purification steps, N-Cbz-β-proline offers practical advantages over Fmoc- and Boc-protected alternatives. The Cbz-protected substrate is generally stable to basic and mildly acidic conditions, allowing aqueous workup and chromatography without premature deprotection . Its reported melting point of 112–116 °C facilitates crystallization-based purification that may be impractical with the lower-melting N-Cbz-α-proline (75–77 °C) [1]. The compound is available in multi-gram to 100 g quantities from Fluorochem at scalable pricing (£9/g at 1 g scale to £7.08/g at 100 g scale) , and from Sigma-Aldrich and Thermo Scientific at 97–98% purity, supporting both exploratory research quantities and pilot-scale campaigns without requiring a change of supplier or specification [2].

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